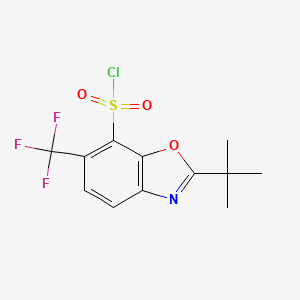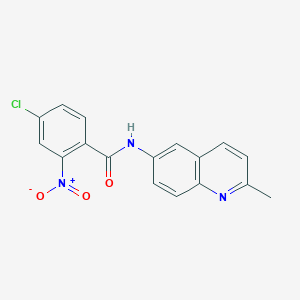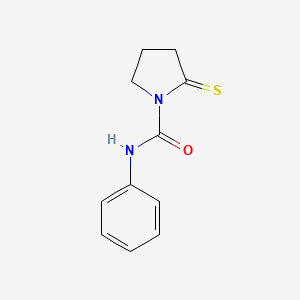![molecular formula C13H14N4OS B12884783 N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide CAS No. 828920-95-2](/img/structure/B12884783.png)
N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide is a compound that features a pyrrolidine ring, a thiazole ring, and an isonicotinamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and isonicotinamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The pyrrolidine group can be introduced through nucleophilic substitution reactions, while the isonicotinamide moiety is often added via amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide group to an amine.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Applications De Recherche Scientifique
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the binding affinity and specificity of the compound. The isonicotinamide moiety can participate in hydrogen bonding and other interactions, contributing to the overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one, exhibit similar biological activities.
Thiazole derivatives: Compounds like thiazole-4-carboxamide share the thiazole ring and have comparable properties.
Isonicotinamide derivatives: Compounds such as isonicotinic acid hydrazide are structurally related and used in similar applications.
Uniqueness
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide is unique due to the combination of the pyrrolidine, thiazole, and isonicotinamide moieties in a single molecule. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of activities .
Propriétés
Numéro CAS |
828920-95-2 |
|---|---|
Formule moléculaire |
C13H14N4OS |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H14N4OS/c18-12(10-3-5-14-6-4-10)16-13-15-9-11(19-13)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2,(H,15,16,18) |
Clé InChI |
QVERPHXRMCCYIF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CN=C(S2)NC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


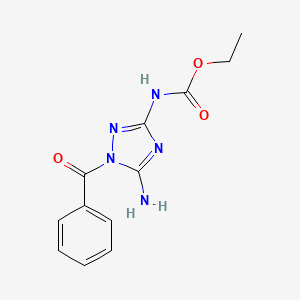
![2-(Difluoromethyl)-5-iodobenzo[d]oxazole](/img/structure/B12884716.png)
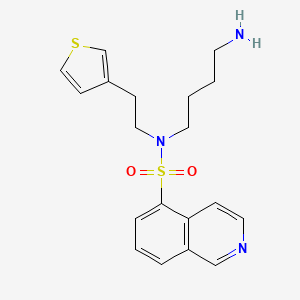

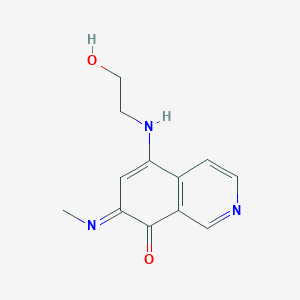
![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
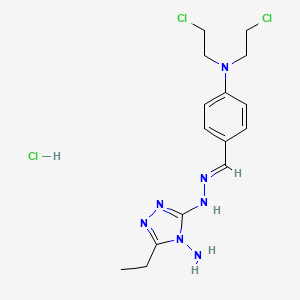

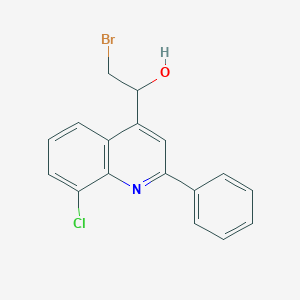

![3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)
